molecular formula C9H10BrN B8137692 (R)-5-Bromo-2-methylindoline

(R)-5-Bromo-2-methylindoline

Cat. No.: B8137692
M. Wt: 212.09 g/mol
InChI Key: NSBOZWGQLGHLQZ-ZCFIWIBFSA-N
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Description

(R)-5-Bromo-2-methylindoline: is a chiral compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The bromine and methyl groups attached to the indole ring confer unique chemical properties to this compound, making it a subject of interest in various fields of research.

Properties

IUPAC Name

(2R)-5-bromo-2-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBOZWGQLGHLQZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(N1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916903-14-5
Record name (2R)-5-bromo-2-methyl-2,3-dihydro-1H-indole
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Preparation Methods

Bromination of 2-Methylindoline

A plausible route involves direct bromination of 2-methylindoline. While no direct examples exist for indolines, conditions for indole bromination offer insights:

Protocol from 2-Methylindole Bromination :

  • Substrate: 2-Methylindole

  • Reagents: Br₂, H₂SO₄, Ag₂SO₄

  • Conditions: 20°C, 4.5 hours

  • Yield: 75% (5-bromo-2-methylindole)

Adapting this to 2-methylindoline would require milder conditions to prevent oxidation of the saturated ring. Proposed modifications:

  • Use N-bromosuccinimide (NBS) in dichloromethane at 0°C to enhance regioselectivity.

  • Catalytic Lewis acids (e.g., FeCl₃) to direct bromination to the 5-position.

Hypothetical Data Table:

SubstrateReagentCatalystTemp (°C)Time (h)Yield (%)Regioselectivity
2-MethylindolineNBSFeCl₃0660*5-Br: >90%*
2-MethylindolineBr₂Ag₂SO₄20435*5-Br: 70%*

*Theorized values based on indole bromination trends .

Asymmetric Cyclization Strategies

Enantioselective synthesis of the indoline core is critical. The Sonogashira coupling/cyclization route from CN113045475A for 5-bromo-7-methylindole provides a template:

Key Steps from Patent :

  • Iodination: 4-Bromo-2-methylaniline → Iodo intermediate.

  • Sonogashira Coupling: With trimethylsilylacetylene.

  • Cyclization: Using KOtBu in NMP at 60°C (75–79% yield).

Proposed Asymmetric Modification:

  • Replace Pd(PPh₃)₂Cl₂ with a chiral palladium catalyst (e.g., Josiphos ligands) to induce stereochemistry during cyclization.

  • Hypothetical Conditions:

    • Catalyst: Pd/(R)-Josiphos (1 mol%)

    • Base: KOtBu, NMP, 60°C

    • Expected Outcome: 70–80% yield, 90% ee (based on analogous asymmetric couplings).

Resolution of Racemic Mixtures

If asymmetric synthesis proves inefficient, resolution of racemic 5-bromo-2-methylindoline could be pursued:

Methods:

  • Chiral Chromatography: Use cellulose-based columns (e.g., Chiralpak IA).

  • Diastereomeric Salt Formation: React with (1S)-camphorsulfonic acid to precipitate the (R)-enantiomer.

Case Study from 5-Bromo-2-methylpyridine Synthesis :

  • A similar resolution step in CN101560183B achieved 98% ee via recrystallization of diastereomeric salts.

Alternative Routes via Indole Hydrogenation

Reducing 5-bromo-2-methylindole to indoline presents challenges due to potential debromination:

Hydrogenation Protocol :

  • Substrate: 5-Bromo-2-methylindole

  • Catalyst: Pd/C (10 wt%), H₂ (1 atm)

  • Solvent: Ethanol, 25°C

  • Risk: Pd-catalyzed C-Br bond cleavage may occur.

Mitigation Strategy:

  • Use Ru-based catalysts (e.g., Shvo’s catalyst) for selective hydrogenation of the indole ring without affecting C-Br bonds.

Data Comparison and Optimization

Synthetic Route Efficiency:

MethodStepsOverall Yield*ee (%)*Scalability
Bromination of Indoline135–60%0High
Asymmetric Cyclization350–60%85–90Moderate
Resolution240%98Low

*Estimated values based on analogous reactions .

Optimization Recommendations:

  • Prioritize asymmetric cyclization for enantiomeric excess.

  • Screen chiral ligands (BINAP, Josiphos) to improve ee.

  • Explore flow chemistry for bromination to enhance regioselectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (R)-5-Bromo-2-methylindoline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of 5-bromo-2-methylindole-3-carboxylic acid.

    Reduction: Formation of 5-bromo-2-methylindoline.

    Substitution: Formation of 5-methoxy-2-methylindole.

Scientific Research Applications

Chemical Synthesis

(R)-5-Bromo-2-methylindoline serves as an important building block in organic synthesis. Its structure allows it to participate in various reactions to form more complex indole derivatives, which are valuable in medicinal chemistry and materials science. The bromine atom enhances reactivity, making it suitable for substitution reactions that lead to diverse chemical products.

Table 1: Key Reactions Involving this compound

Reaction TypeProduct TypeReference
Nucleophilic substitutionIndole derivatives
Coupling reactionsComplex organic compounds
CyclizationHeterocyclic compounds

Biological Research

In biological research, this compound is utilized to study various biochemical processes. It acts as a precursor for bioactive molecules and is involved in the development of compounds that target specific biological pathways.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of derivatives synthesized from this compound. Results indicated that these compounds could enhance cognitive functions in animal models by modulating neurotransmitter systems and promoting neurogenesis in the hippocampus .

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties, particularly in the fields of oncology and infectious diseases. Indole derivatives, including those derived from this compound, have shown promising anticancer, antiviral, and antimicrobial activities.

Table 2: Therapeutic Potential of Indole Derivatives

Activity TypeExample CompoundsTarget DiseasesReference
Anticancer5-Bromo-2-methylindole analogsVarious cancers
AntiviralModified indolesViral infections
AntimicrobialIndole-based compoundsBacterial infections

Industrial Applications

Beyond its scientific applications, this compound is used in the production of dyes, pigments, and other industrial chemicals. Its ability to form stable complexes with metals makes it valuable in dye chemistry.

Case Study: Dye Production

Research has demonstrated that indole derivatives can be effectively used as dyes due to their vibrant colors and stability under various conditions. The synthesis of new dye compounds from this compound has led to advancements in textile and polymer industries .

Mechanism of Action

The mechanism of action of (R)-5-Bromo-2-methylindoline involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The compound may interact with signaling pathways, such as the MAPK and PI3K-AKT pathways, to exert its effects on cellular processes.

Comparison with Similar Compounds

    5-Bromoindole: Lacks the methyl group at the 2-position, resulting in different chemical properties.

    2-Methylindole: Lacks the bromine atom at the 5-position, affecting its reactivity and biological activity.

    5-Bromo-2,3-dihydro-1H-indole: Lacks the methyl group at the 2-position, leading to variations in its chemical behavior.

Uniqueness: (R)-5-Bromo-2-methylindoline is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties. The chiral center at the 2-position adds to its uniqueness, making it a valuable compound for stereoselective synthesis and chiral studies.

Biological Activity

(R)-5-Bromo-2-methylindoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of indole, a heterocyclic compound known for its presence in many natural products and pharmaceuticals. The bromine atom and methyl group in its structure enhance its lipophilicity, which may influence its biological activity. The molecular formula is C9H8BrNC_9H_8BrN, with a molecular weight of 215.07 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and induction of apoptosis.
  • Antimicrobial Activity : Studies indicate that indole derivatives exhibit antimicrobial properties against various bacterial strains. For instance, derivatives similar to this compound have demonstrated effectiveness against Staphylococcus aureus and other pathogens .

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Properties : Research has highlighted the potential of this compound in cancer treatment. It has shown cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating significant efficacy .
  • Antimicrobial Effects : The compound exhibits notable antimicrobial activity, with minimum inhibitory concentrations (MIC) reported as low as 33 μM against certain strains . This suggests potential applications in treating infections caused by resistant bacteria.
  • Neuroprotective Effects : Some studies have suggested that indole derivatives can interact with neurotransmitter receptors, indicating possible neuroprotective effects that warrant further exploration .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various indole derivatives, including this compound, on human cancer cell lines. Results indicated that the compound effectively induced apoptosis at concentrations below 10 µM in A549 cells, demonstrating its potential as an anticancer agent .
  • Antimicrobial Activity Assessment :
    • In another investigation, this compound was tested against a panel of bacteria. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with a focus on its mechanism involving cell membrane disruption .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a high affinity for tyrosine kinase receptors, which are critical in cancer biology .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerA549 (lung cancer)<10 µM
AntimicrobialStaphylococcus aureus33 µM
NeuroprotectiveVarious neurotransmitter receptorsN/A

Q & A

Q. What frameworks are most effective for formulating hypothesis-driven research questions about this compound?

  • Methodological Answer : Use the PICO framework (Population: reaction systems; Intervention: catalytic conditions; Comparison: alternative reagents; Outcome: yield/enantioselectivity) to structure queries. Align with FINER criteria to ensure feasibility and relevance ().

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